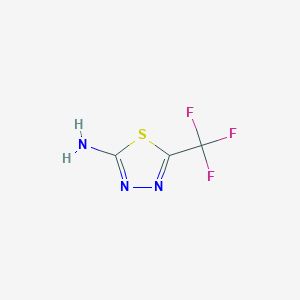










|
REACTION_CXSMILES
|
[NH2:1][NH:2][C:3]([NH2:5])=[S:4].[F:6][C:7]([F:12])([F:11])[C:8](O)=O.P(Cl)(Cl)(Cl)=O.Cl>O1CCOCC1.O>[NH2:5][C:3]1[S:4][C:8]([C:7]([F:12])([F:11])[F:6])=[N:1][N:2]=1
|


|
Name
|
|
|
Quantity
|
228 g
|
|
Type
|
reactant
|
|
Smiles
|
NNC(=S)N
|
|
Name
|
|
|
Quantity
|
193 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
|
Name
|
|
|
Quantity
|
1260 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
229 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A three-liter reaction flask
|
|
Type
|
CUSTOM
|
|
Details
|
fitted with a mechanical stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
heating mantle
|
|
Type
|
CUSTOM
|
|
Details
|
connected to a caustic trap
|
|
Type
|
ADDITION
|
|
Details
|
was added to the reaction flask over a period of 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting thick slurry was heated slowly
|
|
Type
|
CUSTOM
|
|
Details
|
The slurry thinned with separation of the product as a heavy syrup
|
|
Type
|
CUSTOM
|
|
Details
|
about four hours
|
|
Duration
|
4 h
|
|
Type
|
CUSTOM
|
|
Details
|
The dioxane was decanted
|
|
Type
|
ADDITION
|
|
Details
|
1700 ml of water was added to the residue
|
|
Type
|
TEMPERATURE
|
|
Details
|
The slurry was cooled to 10° C.
|
|
Type
|
CUSTOM
|
|
Details
|
collected on a filter funnel
|
|
Type
|
WASH
|
|
Details
|
The cake was washed with cold water
|
|
Type
|
CUSTOM
|
|
Details
|
dried in the oven
|
|
Type
|
CUSTOM
|
|
Details
|
There was obtained 305 g, Mp 219°-220.5°, yield 72.1%
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
NC=1SC(=NN1)C(F)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 72.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |